(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a secondary amine featuring a 1,3-thiazole moiety substituted at the 2-position with an ethyl group, which is further attached to a 2-ethoxyethylamine chain. The compound’s structure combines a heterocyclic thiazole ring (known for its electron-rich aromatic system) with an ethoxyethyl side chain, imparting both polar and lipophilic characteristics. This structural duality makes it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors sensitive to aromatic and amine-based interactions.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H16N2OS/c1-3-12-6-4-10-8(2)9-11-5-7-13-9/h5,7-8,10H,3-4,6H2,1-2H3 |
InChI Key |
XJDYZHQAZAULNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC(C)C1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Ethoxyethylamine
2-Ethoxyethylamine is an important intermediate for this compound. A well-documented industrial preparation method involves catalytic amination of 2-ethoxyethanol (also known as cellosolve) using a copper-cobalt/alumina-diatomite catalyst under vapor-phase continuous flow conditions.
| Parameter | Range/Value |
|---|---|
| Raw Material | 2-Ethoxyethanol (Cellosolve) |
| Catalyst Composition (wt%) | Cu: 1.0–30.0%, Co: 1.0–50.0%, Ru: 0.005–0.3%, Mg: 0.01–0.7%, Cr: 0.1–5.0%, balance Al2O3 and diatomite |
| Reaction Temperature | 100–360 °C |
| Pressure | Atmospheric to 4.5 MPa |
| Ammonia to Alcohol Molar Ratio | 3.0–12.5:1 |
| Hydrogen to Alcohol Molar Ratio | 1.5–12.0:1 |
| Liquid Hourly Space Velocity | 0.3–2.5 h⁻¹ |
| Catalyst Volume Loading | 0.2–2.3 m³ alcohol/(hr·m³ catalyst) |
- 2-Ethoxyethanol is pumped into a preheater and mixed with ammonia and hydrogen gases.
- The vapor mixture passes through a fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.
- The reaction proceeds via catalytic amination to produce 2-ethoxyethylamine with high selectivity and low by-product formation.
- The product is separated by condensation, gas-liquid separation, and rectification.
- Unreacted ammonia and solvent are recycled to improve efficiency.
- Minor by-products such as diamines are either purified and sold or recycled to suppress their formation.
This method is industrially viable due to its continuous operation, high conversion efficiency, and cost-effectiveness.
Synthesis of the 1-(1,3-thiazol-2-yl)ethylamine Moiety
The thiazole ring system is typically synthesized via cyclocondensation reactions involving α-bromo carbonyl compounds and thioamide derivatives.
- Bromination of precursor ketones or acetophenone derivatives to form α-bromoacyl compounds.
- Cyclocondensation with thiocarbonyl compounds such as thiocarbamide or benzenecarbothioamide in solvents like acetic acid or refluxing acetone.
- The reaction conditions are mild (room temperature to 60 °C) and yield substituted thiazole derivatives characterized by NMR spectroscopy confirming the heterocyclic formation.
This approach allows for the introduction of various substituents on the thiazole ring, including the ethylamine side chain.
Coupling to Form this compound
While specific literature on the direct coupling of 2-ethoxyethylamine with the thiazolyl ethylamine fragment is limited, the general strategy involves:
- Utilizing the amine functionality of 2-ethoxyethylamine as a nucleophile.
- Reacting with an appropriately functionalized thiazole derivative bearing a leaving group or electrophilic center at the 1-(1,3-thiazol-2-yl)ethyl position.
- Catalytic methods for amine coupling, such as Ru-catalyzed deaminative coupling, have been demonstrated for related secondary amines, providing a potential pathway for synthesizing the target compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The catalytic amination process for 2-ethoxyethylamine is well-optimized industrially, with detailed catalyst compositions and reaction parameters available to ensure reproducibility and scalability.
- Thiazole derivatives are synthesized via robust, mild methods that allow for structural diversity, which is crucial for tailoring biological activity.
- Catalytic coupling methods for secondary amines provide a promising synthetic route for assembling complex amine architectures like this compound, though specific protocols for this exact compound require further experimental validation.
- The combination of these methodologies allows for a modular synthetic approach, improving efficiency and enabling potential pharmaceutical or agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Ethylamine Backbones
(a) 2-(1,3-Thiazol-2-yl)ethylamine
- Molecular Weight : 142.23 g/mol (vs. target compound’s higher molecular weight due to ethoxyethyl group) .
- Properties : Lacks the ethoxyethyl group, resulting in reduced lipophilicity. Used as a building block in synthesizing bioactive molecules, particularly in histamine receptor research .
(b) [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride
- Structure : Features a methyl substituent on the thiazole ring and an ethylamine group.
- Molecular Weight : 142.225 g/mol (free base) .
- The dihydrochloride salt improves water solubility compared to the free amine form .
(c) 2-(1,3-Benzothiazol-2-yl)ethan-1-amine
Functional Analogues with Modified Side Chains
(a) [(1R)-1-[5-(1-Benzylpiperidin-4-yl)-1,3-thiazol-2-yl]ethyl]amine (6WZU-11)
- Structure : Incorporates a benzylpiperidine-thiazole hybrid with an ethylamine chain.
- Biological Activity : Demonstrated inhibitory activity against SARS-CoV-2 papain-like protease (PLpro) via hydrogen bonding with D108/N109 and π-π stacking with W106 .
- Comparison : The bulkier benzylpiperidine group enhances target specificity but may reduce cell permeability compared to the ethoxyethyl group in the target compound .
(b) ~{N}-[2-(4-Bromophenyl)ethyl]-~{N}-(2-methoxyethyl)-1-(1,3-thiazol-2-yl)piperidin-4-amine (XUF)
- Structure : Combines a thiazole-piperidine core with bromophenyl and methoxyethyl substituents.
Key Comparative Data
Discussion of Substituent Effects
- Ethoxyethyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler ethylamine derivatives. The ether oxygen could participate in hydrogen bonding .
- Thiazole vs. Benzothiazole : Benzothiazole derivatives exhibit stronger aromatic interactions but lower solubility, limiting their utility in aqueous environments .
- Salt Forms : Dihydrochloride salts (e.g., [1-(5-methyl-thiazol-2-yl)ethyl]amine) improve solubility, critical for in vitro assays, whereas free amines (e.g., target compound) may require formulation optimization .
Biological Activity
(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an ethoxyethyl group linked to a thiazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound has a molecular weight of 212.32 g/mol and features both an ethoxy group and a thiazole ring, contributing to its biological activity.
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate receptor activity, influencing pathways associated with inflammation, cancer progression, and microbial resistance.
Binding Affinity Studies
Molecular docking studies have shown that this compound exhibits significant binding affinities to various targets:
- HER enzyme : Binding affinities were reported with docking scores around -9.8 kcal/mol, indicating potential as an anti-cancer agent .
- DNA interaction : The compound demonstrated promising interactions with DNA grooves, suggesting possible applications in cancer therapy .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:
- MIC values : The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 4 µg/mL, indicating moderate antibacterial activity .
Antitumor Activity
In vitro assays on various cancer cell lines demonstrated that this compound possesses cytotoxic effects:
- IC50 values : Against the MCF-7 breast cancer cell line, the IC50 was reported at 0.28 µg/mL . This suggests a strong potential for further development as an anticancer agent.
Comparative Analysis
A comparison with similar compounds reveals distinct characteristics that may influence biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2-Ethoxyethyl)[1-(5-methylthiophen-2-yl)ethyl]amine | C11H19NOS | Similar structure but differs in thiophene substitution position |
| [(4-Methyl-1,3-thiazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine | C11H14N2S2 | Contains thiazole instead of thiophene; distinct biological properties |
| (2-Ethoxyethyl)[1-(5-methylthiophen-2-yl)ethanamine | C11H17NOS | Variation in ethyl substitution; potential differences in reactivity |
This table illustrates how variations in structure can lead to differences in biological activity among related compounds.
Case Studies
Recent studies have focused on the synthesis and evaluation of derivatives of thiazole-containing compounds for their biological activities:
- Study on Thiazole Derivatives : A study published in 2025 highlighted the synthesis of benzo[d]thiazol derivatives showing significant binding affinities to HER enzymes and potential anticancer properties .
- Cytotoxicity Research : Another research effort demonstrated that thiazole derivatives exhibit notable cytotoxicity against various cancer cell lines, reinforcing the potential therapeutic applications of compounds like this compound .
Q & A
Basic: What are the common synthetic routes for preparing (2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine and related thiazole derivatives?
Methodological Answer:
Thiazole-amine derivatives are typically synthesized via cyclocondensation or Schiff base formation. For example:
- Cyclocondensation: Reacting 2-amino-4-phenylthiazole with aldehydes (e.g., veratraldehyde) in ethanol under reflux with acetic acid catalysis yields Schiff bases .
- Multi-step synthesis: Thiazole-amine intermediates can be functionalized further via reactions with hydrazines or acylating agents. For instance, hydrazine hydrochloride in ethylene glycol under reflux forms hydrazinyl derivatives, which are then condensed with ketones to generate hydrazones .
- Optimization: Sodium acetate in ethanol is often used to stabilize reaction conditions during cyclization steps .
Basic: How are spectroscopic techniques (IR, NMR, Mass) utilized to confirm the structure of synthesized derivatives?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ in Schiff bases) and amine N-H stretches (~3300 cm⁻¹) .
- ¹H NMR: Distinguishes aromatic protons (δ 6.5–8.5 ppm for thiazole rings) and ethoxy groups (δ 1.2–1.5 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) .
- Mass Spectrometry: Confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₅N₃S₂ at m/z 183.25) and fragmentation patterns .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving thiazole-amine intermediates?
Methodological Answer:
- Catalyst Selection: Acetic acid or triethylamine enhances Schiff base formation by stabilizing intermediates .
- Solvent Control: Ethanol or methanol is preferred for solubility and ease of recrystallization .
- Reaction Monitoring: TLC (e.g., silica gel, ethyl acetate/hexane eluent) ensures completion before proceeding to subsequent steps .
Advanced: How do electronic effects of substituents influence product distribution in cyclocondensation reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Direct reaction pathways toward stable intermediates (e.g., aryl glyoxals with EWGs favor hydrazone formation) .
- Steric Effects: Bulky substituents on aryl amines reduce side reactions, improving selectivity for indeno[1,2-c]pyrazol-4-ones .
- Kinetic vs. Thermodynamic Control: Electron-donating groups (EDGs) on aldehydes may favor kinetic products, while EWGs stabilize thermodynamic products .
Advanced: What methodologies are used in molecular docking studies to predict antimicrobial activity?
Methodological Answer:
- Target Selection: Docking against bacterial enzymes (e.g., dihydrofolate reductase) or fungal cytochrome P450 .
- Software Tools: AutoDock Vina or Schrödinger Suite evaluates binding affinities of thiazole-amine derivatives .
- Validation: Correlation between docking scores and experimental MIC values (e.g., Staphylococcus aureus inhibition) validates predictive models .
Advanced: How can QSAR models correlate structural features with biological activity?
Methodological Answer:
- Descriptor Selection: Parameters like logP, molar refractivity, and Hammett constants quantify electronic/hydrophobic effects .
- Statistical Analysis: Multiple linear regression (MLR) or partial least squares (PLS) links descriptors to activity (e.g., IC₅₀ values for α-glucosidase inhibition) .
- Validation: Leave-one-out cross-validation (LOO-CV) ensures model robustness (R² > 0.8) .
Advanced: What environmental fate studies assess the ecological impact of this compound?
Methodological Answer:
- Biodegradation Assays: OECD 301 tests evaluate microbial degradation in water/soil .
- Bioaccumulation: LogKₒw values predict partitioning into lipid-rich tissues .
- Toxicity Profiling: Daphnia magna or Danio rerio models assess acute/chronic effects .
Advanced: How to address contradictions in biological activity data across derivatives?
Methodological Answer:
- Structural-Activity Landscapes: Identify "activity cliffs" where minor structural changes cause drastic activity shifts .
- Data Normalization: Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
- Mechanistic Studies: Fluorescence quenching or isothermal titration calorimetry (ITC) clarifies binding discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
